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molecular formula C7H9NS2 B1618637 2,3-Bis(methylsulfanyl)pyridine CAS No. 69212-36-8

2,3-Bis(methylsulfanyl)pyridine

Cat. No. B1618637
M. Wt: 171.3 g/mol
InChI Key: SUAJMRAEAPTQLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04616087

Procedure details

A stirred solution of 250 ml of diphenyl oxide was heated to 200° C. A 54 g quantity of the 5-chloro-6-(methylthio)-2-pyridinecarboxylic acid/5,6-bis(methylthio)-2-pyridinecarboxylic acid mixture described above was added portionwise as a solid. The mixture was stirred for 1 hour with the temperature being maintained below 235° C. The mixture was cooled to 100° C., diluted with xylene and cooled to room temperature, then extracted three times with 75 ml of 6N HCl. The combined aqueous fractions were back-washed with diethyl ether, then stirred with CH2Cl2 and made strongly basic with 25% NaOH. The organic layer was separated, washed with water, then brine, and dried (Na2SO4). The solids were removed from the organic layer by filtration, then the filtrate was evaporated leaving a brown oil which was purified on a Kugelrohr distillation apparatus and 23.6 g of an oil obtained. The components of the oil were separated employing high pressure liquid chromatography (Porasil, 3% diethyl ether/hexane) and 19.42 g of 2,3-bis(methylthio)pyridine (b.p. 85° C. at 0.3 mm Hg) and 0.77 g of 3-chloro-2-(methylthio)pyridine (b.p. 80° C. at 0.3 mm Hg) obtained, both as colorless oils.
Quantity
250 mL
Type
reactant
Reaction Step One
Name
5-chloro-6-(methylthio)-2-pyridinecarboxylic acid 5,6-bis(methylthio)-2-pyridinecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(OC2C=CC=CC=2)C=CC=CC=1.ClC1C=CC(C(O)=O)=NC=1SC.[CH3:26][S:27][C:28]1[CH:29]=[CH:30][C:31](C(O)=O)=[N:32][C:33]=1[S:34][CH3:35]>C1(C)C(C)=CC=CC=1>[CH3:35][S:34][C:33]1[C:28]([S:27][CH3:26])=[CH:29][CH:30]=[CH:31][N:32]=1 |f:1.2|

Inputs

Step One
Name
Quantity
250 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
5-chloro-6-(methylthio)-2-pyridinecarboxylic acid 5,6-bis(methylthio)-2-pyridinecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=NC1SC)C(=O)O.CSC=1C=CC(=NC1SC)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour with the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
being maintained below 235° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 75 ml of 6N HCl
WASH
Type
WASH
Details
The combined aqueous fractions were back-washed with diethyl ether
STIRRING
Type
STIRRING
Details
stirred with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, and dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solids were removed from the organic layer by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
leaving a brown oil which
DISTILLATION
Type
DISTILLATION
Details
was purified on a Kugelrohr distillation apparatus and 23.6 g of an oil
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
The components of the oil were separated
CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CSC1=NC=CC=C1SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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